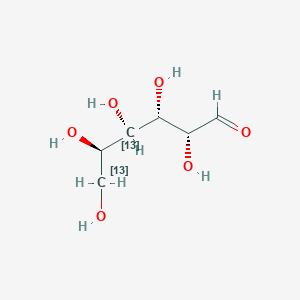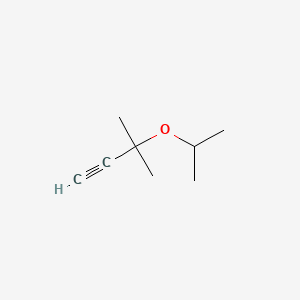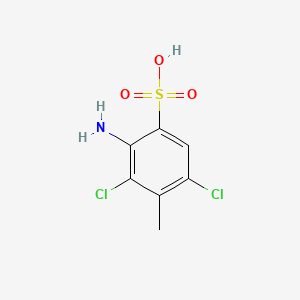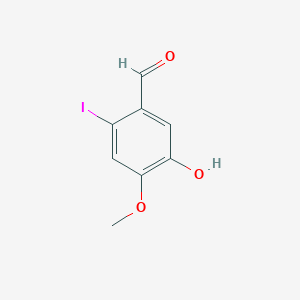
D-Glucose-4,6-13C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-4,6-13C2 is a stable isotope-labeled form of D-glucose, a monosaccharide that serves as a primary source of energy for living organisms. The compound is labeled with carbon-13 isotopes at the 4th and 6th positions, making it useful for various scientific research applications, particularly in metabolic studies and tracer experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-4,6-13C2 typically involves the incorporation of carbon-13 isotopes into the glucose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is to start with a precursor molecule that already contains the carbon-13 isotopes and then convert it into D-glucose through a series of chemical reactions. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the correct incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. The process is optimized for high yield and purity, often involving multiple purification steps to isolate the labeled glucose from other by-products. The use of specialized equipment and stringent quality control measures ensures the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-4,6-13C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and biochemical processes involving glucose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or nitric acid can be used to oxidize this compound, resulting in the formation of gluconic acid or glucaric acid.
Reduction: Reducing agents like sodium borohydride can reduce this compound to form sorbitol.
Substitution: Substitution reactions can involve reagents like acetic anhydride to form glucose derivatives such as glucose pentaacetate.
Major Products
The major products formed from these reactions include gluconic acid, glucaric acid, sorbitol, and various glucose derivatives. These products are valuable for further biochemical and industrial applications .
Aplicaciones Científicas De Investigación
D-Glucose-4,6-13C2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Used as a tracer to study glucose metabolism and pathways in living organisms.
Biochemical Research: Helps in understanding enzyme mechanisms and metabolic flux.
Medical Research: Used in diagnostic tools for diseases like diabetes and metabolic disorders.
Industrial Applications: Employed in the production of labeled compounds for quality control and process optimization
Mecanismo De Acción
The mechanism of action of D-Glucose-4,6-13C2 involves its participation in metabolic pathways similar to regular D-glucose. It is transported into cells via glucose transporters and undergoes glycolysis, where it is phosphorylated by hexokinase to form glucose-6-phosphate. The labeled carbon atoms allow researchers to trace the metabolic fate of glucose and study the dynamics of glucose utilization in various tissues .
Comparación Con Compuestos Similares
Similar Compounds
D-Glucose-13C6: Labeled with carbon-13 at all six carbon positions, used for more comprehensive metabolic studies.
D-Glucose-1-13C: Labeled at the first carbon position, useful for specific pathway analysis.
D-Glucose-2-13C: Labeled at the second carbon position, often used in conjunction with other labeled glucose forms for detailed metabolic mapping.
Uniqueness
D-Glucose-4,6-13C2 is unique due to its specific labeling at the 4th and 6th positions, making it particularly useful for studying specific metabolic pathways and enzyme reactions that involve these positions. This targeted labeling provides more precise data compared to uniformly labeled glucose.
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
182.14 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(4,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2+1,6+1 |
Clave InChI |
GZCGUPFRVQAUEE-QMHINTMRSA-N |
SMILES isomérico |
[13CH2]([C@H]([13C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-(3-Ethyltricyclo[3.3.1.1~3,7~]decan-1-yl)ethan-1-amine](/img/structure/B13943096.png)
![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)

![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)
![2-[3-bromo-5-(triphenylsilyl)phenyl]-Triphenylene](/img/structure/B13943127.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)
